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Compound of Interest

Compound Name: 2-Phenoxyethyl isobutyrate
CAS No.: 103-60-6
Cat. No.: B122394
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenoxyethyl isobutyrate, a compound of interest in various chemical and pharmaceutical
research fields. This document presents key quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a structured format,
alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Phenoxyethyl isobutyrate,
providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data
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Chemical Shift

Multiplicity
(ppm)

Integration Assignment

Data not explicitly
found in search

results

13C NMR (Carbon NMR) Data

Chemical Shift (ppm)

Assignment

Data not explicitly found in search results

Note: While general references to NMR data were found, specific, quantitative peak

assignments were not available in the initial search results. The table structure is provided for

when such data is obtained.

Infrared (IR) Spectroscopy

The following prominent peaks were identified from Attenuated Total Reflectance (ATR) FT-IR

spectroscopy.

Wavenumber (cm~?)

Interpretation

Specific peak data not available

C=0 (Ester) Stretch

Specific peak data not available

C-O (Ester) Stretch

Specific peak data not available

C-O (Ether) Stretch

Specific peak data not available

Aromatic C-H Stretch

Specific peak data not available

Aliphatic C-H Stretch

Specific peak data not available

Aromatic C=C Bending

Source: Bio-Rad Laboratories, Inc.[1]
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Mass Spectrometry (MS)

The mass spectrum of 2-Phenoxyethyl isobutyrate was obtained via Electron lonization (EI).

miz Relative Intensity (%) Fragment
115.0 99.99 [C7H7O]*
43.0 68.82 [C3H7]*
77.0 21.06 [CeHs]*
71.0 13.89 [CaH7O]*
39.0 11.28 [CsHs]*

Source: Human Metabolome Database (HMDB), NIST Mass Spectrometry Data Center[1][2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above. These protocols are based on standard laboratory
practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 2-Phenoxyethyl isobutyrate.
Methodology:

o Sample Preparation: A sample of 2-Phenoxyethyl isobutyrate (typically 5-25 mg) is
dissolved in an appropriate deuterated solvent (e.g., CDClz, DMSO-ds) in a standard 5 mm
NMR tube. The concentration is adjusted to ensure a good signal-to-noise ratio.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
cryoprobe can be used for enhanced sensitivity.

e 1H NMR Acquisition:

o A standard one-pulse sequence is typically used.
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o Parameters such as the spectral width, number of scans, relaxation delay, and pulse width
are optimized for the specific instrument and sample.

o The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the
frequency-domain spectrum.

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and
enhance sensitivity.

o Alarger number of scans is typically required for 13C NMR due to the lower natural
abundance of the 13C isotope.

o Data Processing: The raw data is processed using appropriate software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-Phenoxyethyl isobutyrate.
Methodology:

o Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, a small amount
of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc
selenide)[3]. No further sample preparation is typically required.

 Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used.
o Data Acquisition:

o A background spectrum of the clean, empty ATR crystal is first collected.

o The sample is then placed on the crystal, and the sample spectrum is acquired.

o The instrument measures the absorbance of infrared radiation by the sample at different
wavenumbers.
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» Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm~1). The background spectrum is automatically subtracted from the
sample spectrum by the instrument's software.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Phenoxyethyl
isobutyrate.

Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas
Chromatography (GC) system for separation and purification before analysis.

« lonization: Electron lonization (El) is a common method for small, volatile molecules. In this
process, the sample molecules are bombarded with a high-energy electron beam (typically
70 eV), causing them to lose an electron and form a molecular ion (M*) and various
fragment ions.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or
magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Processing: The resulting data is presented as a mass spectrum, which is a plot of
relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Phenoxyethyl isobutyrate.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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